carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Catalog No.
S582819
CAS No.
25037-45-0
M.F
C16H18O5
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]ph...

CAS Number

25037-45-0

Product Name

carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

IUPAC Name

carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H16O2.CH2O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10,16-17H,1-2H3;(H2,2,3,4)

InChI Key

XSXWYGABGYBZRM-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O

Synonyms

bisphenol A polycarbonate, bisphenol-A-polycarbonate

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O
  • High strength and impact resistance: PC exhibits excellent mechanical properties, making it suitable for demanding research applications requiring materials resistant to wear and tear.
  • Transparency and clarity: PC allows for excellent light transmission, making it ideal for applications such as microscopy, spectroscopy, and optical components.
  • Chemical resistance: PC is resistant to a wide range of chemicals, including acids, bases, and alcohols, allowing it to be used in various laboratory environments.
  • Biocompatibility: Certain grades of PC are biocompatible and can be used for medical devices and research involving biological samples.

Here are some specific examples of how PC is used in scientific research:

  • Laboratory equipment: PC is commonly used to manufacture centrifuge tubes, beakers, flasks, and other laboratory containers due to its durability, clarity, and chemical resistance.
  • Chromatography columns: PC columns are employed in chromatography techniques for separating and analyzing various chemical compounds.
  • Microfluidic devices: PC is increasingly being used to fabricate microfluidic devices utilized in various biosensing and microfluidic applications.
  • Cell culture studies: PC cell culture plates and dishes are employed for studying cell growth, behavior, and interactions.
  • Protective eyewear: PC is a popular material for safety goggles and visors due to its impact resistance and clarity.

Carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, also known by its CAS number 34074-60-7, is an organic compound characterized by a complex molecular structure. Its molecular formula is C31H32O, and it has a molecular weight of approximately 516.6 g/mol . This compound features a phenolic structure with hydroxy and propan-2-yl substituents, which contribute to its unique chemical properties.

  • Toxicity: Polycarbonate itself is considered to have low inherent toxicity. However, concerns exist regarding the potential leaching of BPA from polycarbonate, especially under high temperatures or acidic conditions.
  • Flammability: Polycarbonate is classified as a self-extinguishing material with low flammability.
  • Reactivity: Polycarbonate can react with strong acids and bases at elevated temperatures [].

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The phenolic structure can undergo oxidation to yield quinones or other oxidized derivatives.
  • Substitution Reactions: The aromatic rings may participate in electrophilic aromatic substitution, allowing for further functionalization.

Research indicates that carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol exhibits notable biological activities:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, which may contribute to its potential health benefits.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
  • Hormonal Activity: Some investigations point towards its potential role in modulating hormonal activities, particularly in relation to estrogenic effects.

Various synthesis methods have been developed for carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol:

  • Direct Alkylation: This method involves the alkylation of phenolic compounds using suitable alkylating agents under controlled conditions.
  • Condensation Reactions: The compound can be synthesized through condensation reactions involving phenols and aldehydes or ketones.
  • Polymerization Techniques: Some synthetic routes involve polymerization processes where the compound acts as a monomer.

Carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic applications.
  • Cosmetics: Its antioxidant properties make it a candidate for use in cosmetic formulations.
  • Industrial Chemicals: It may be utilized in the production of resins and polymers due to its structural characteristics.

Interaction studies have focused on understanding how carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol interacts with biological systems:

  • Protein Binding: Investigations into how the compound binds to proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Studies are ongoing to elucidate the metabolic pathways involved when this compound is introduced into biological systems.

Several compounds share structural similarities with carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Hydroxyphenylpropionic acidC10H12O3Contains a similar hydroxyphenyl group but lacks the complex propan structure.
Bisphenol AC15H16O2Shares phenolic structures but differs in substituents and lacks the carbonic acid moiety.
PhenolC6H6OA simpler structure that serves as a basic building block for more complex compounds.

Uniqueness

Carbonic acid; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its specific combination of hydroxyl groups and the bulky propan structure, which enhances its biological activity and potential applications compared to simpler phenolic compounds. Its ability to engage in diverse

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

25037-45-0

General Manufacturing Information

Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis[phenol]: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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